6-fluoro-2-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole
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Overview
Description
6-fluoro-2-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole is a synthetic compound that belongs to the class of heterocyclic organic compounds It is characterized by the presence of a benzoxazole ring fused with a piperazine ring, which is further substituted with a fluorine atom and a trimethylpyrimidinyl group
Mechanism of Action
Mode of Action
Based on its structural similarity to other benzoxazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Biochemical Pathways
Benzoxazole derivatives have been found to exhibit a broad spectrum of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
Piperazine rings are known to improve oral bioavailability, while fluorine atoms can enhance metabolic stability .
Result of Action
Benzoxazole derivatives have been found to exhibit various biological activities, including anticancer, antifungal, and antituberculosis activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Piperazine Substitution: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the benzoxazole intermediate.
Attachment of the Trimethylpyrimidinyl Group: The final step involves the attachment of the trimethylpyrimidinyl group to the piperazine ring, which can be achieved through alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for large-scale synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-2-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles or electrophiles depending on the reaction type
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
6-fluoro-2-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms, particularly those involving heterocyclic compounds.
Materials Science: Its unique chemical properties make it a candidate for the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with potential medicinal applications.
3-(piperazin-1-yl)-1,2-benzothiazole: A compound with antibacterial activity and structural similarity to benzoxazole derivatives.
Uniqueness
6-fluoro-2-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole is unique due to the presence of both fluorine and trimethylpyrimidinyl groups, which confer distinct chemical and biological properties. These features may enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
6-fluoro-2-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O/c1-11-12(2)20-13(3)21-17(11)23-6-8-24(9-7-23)18-22-15-5-4-14(19)10-16(15)25-18/h4-5,10H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXCVUHOQKLFIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC4=C(O3)C=C(C=C4)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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